![molecular formula C15H18N2O3 B5756891 N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It was first synthesized in 2008 by scientists at the pharmaceutical company Cytopia, now known as CTI BioPharma.
Mécanisme D'action
CYT387 exerts its pharmacological effects by selectively inhibiting the activity of JAK1/2. This leads to a reduction in the production of pro-inflammatory cytokines and the proliferation of hematopoietic cells. By modulating these pathways, CYT387 has the potential to restore immune homeostasis and improve disease outcomes.
Biochemical and Physiological Effects:
CYT387 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the number of circulating inflammatory cells, including neutrophils and monocytes, in animal models of inflammation. Additionally, CYT387 has been shown to inhibit the growth of hematopoietic cells in vitro and in vivo, suggesting its potential as a treatment for MPNs and other hematological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYT387 as a research tool is its selectivity for JAK1/2. This allows for the specific modulation of these pathways without affecting other signaling pathways. However, like all small molecule inhibitors, CYT387 has some limitations. It may have off-target effects, and its efficacy may vary depending on the specific cell type or disease model being studied.
Orientations Futures
There are several potential future directions for research on CYT387. One area of interest is the development of combination therapies that incorporate CYT387 with other agents, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the use of CYT387 in other disease models, including autoimmune disorders and solid tumors. Finally, there is a need for further investigation into the long-term safety and efficacy of CYT387 in clinical trials.
Méthodes De Synthèse
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then reacted with ethylamine to form the desired compound, CYT387.
Applications De Recherche Scientifique
CYT387 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which play a critical role in the signaling pathways that regulate immune cell function and hematopoiesis. As a result, CYT387 has been investigated as a potential treatment for various hematological disorders, including myeloproliferative neoplasms (MPNs) and lymphoma.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZRWQXBBUJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.